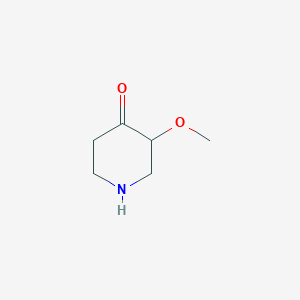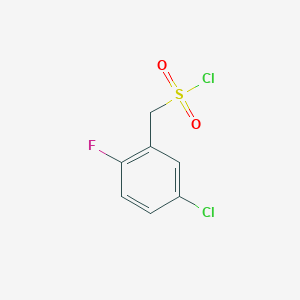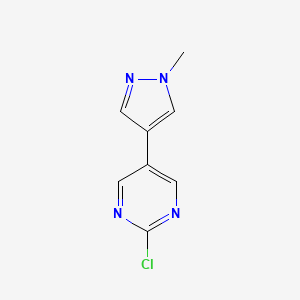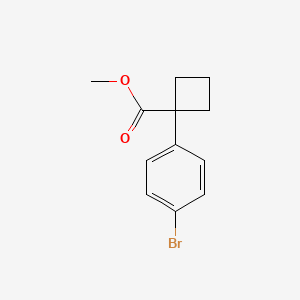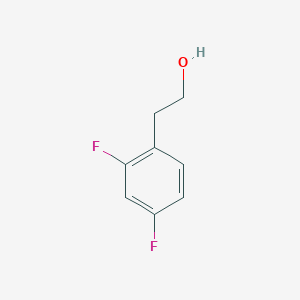
2-(2,4-Difluorophenyl)ethanol
概要
説明
2-(2,4-Difluorophenyl)ethanol is an aromatic alcohol molecule. It has a CAS number of 81228-02-6 and a molecular weight of 158.145 . The molecular formula is C8H8F2O . It is also known by other synonyms such as 2,4-difluorophenethyl alcohol and benzeneethanol, 2,4-difluoro- .
Synthesis Analysis
The synthesis of 2-(2,4-Difluorophenyl)ethanol can be achieved by various methods. One such method involves the asymmetric reduction of prochiral ketones . Another method involves the Grignard reaction of 2,4-difluorophenylmagnesium bromide with formaldehyde .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Difluorophenyl)ethanol consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . The exact mass is 158.054321 .
Chemical Reactions Analysis
2-(2,4-Difluorophenyl)ethanol can undergo various chemical reactions. For instance, it can be used as a starting material for the synthesis of various organic compounds . It has been used in the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) into the chiral alcohol (S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL) .
Physical And Chemical Properties Analysis
2-(2,4-Difluorophenyl)ethanol has a density of 1.2±0.1 g/cm3 . It has a boiling point of 206.5±25.0 °C at 760 mmHg . The flash point is 78.7±23.2 °C . The vapour pressure is 0.1±0.4 mmHg at 25°C .
科学的研究の応用
1. Synergistic Toxicity Study
- Application Summary: This study investigated the synergistic toxic effects of ethanol and 2,4-dichlorophenoxyacetic acid (2,4-D) in male albino rats .
- Methods of Application: A total number of 28 Wistar male rats were divided into 4 groups (7/each), and 2,4-D (5 mg/kg) and ethanol (3 g/kg) were administered orally to rats for 60 days, either alone or in combination .
- Results: Co-administration of ethanol and 2,4-D increased liver functional enzyme levels and lipid peroxidation in blood and tissues while decreased glutathione and antioxidant enzyme activities when compared to individual applications . Furthermore, co-administration of ethanol and 2,4-D caused DNA damage as well as the increase in apoptotic and proinflammatory cytokine gene expressions .
2. Bioreductive Production of (S)-2-chloro-1-(3, 4-difluorophenyl) Ethanol
- Application Summary: This study focused on the biocatalytic solution to (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), an intermediate for the drug ticagrelor .
- Methods of Application: An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor .
- Results: The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% . The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .
3. Synthesis of Ticagrelor
- Application Summary: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes .
- Methods of Application: A ketoreductase (KRED) KR-01 was screened to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol .
- Results: The chiral alcohol was successfully synthesized, contributing to the production of Ticagrelor .
4. Enzymatic Process Development
- Application Summary: This study focused on the development of an enzymatic process for the preparation of (S)-2-chloro-1-(2-fluorophenyl)ethanol .
- Methods of Application: The mutant L205A was used in elevated substrate concentrations of 50–100 g/l .
- Results: The application of Mut3B achieved 75–> 99% conversion and > 99% ee .
5. Single Mutations of Ketoreductase ChKRED20
- Application Summary: This study focused on the biocatalytic solution to (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), an intermediate for the drug ticagrelor .
- Methods of Application: An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor .
- Results: The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% . The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .
6. Crystal Structure and Iterative Saturation Mutagenesis of ChKRED20
- Application Summary: This study focused on the development of an enzymatic process for the preparation of (S)-2-chloro-1-(2-fluorophenyl)ethanol .
- Methods of Application: The mutant Mut3B was used in elevated substrate concentrations of 50–100 g/l .
- Results: The application of Mut3B achieved 75–> 99% conversion and > 99% ee .
Safety And Hazards
将来の方向性
Potential future directions for research include investigating the antiproliferative properties of 2-(2,4-Difluorophenyl)ethanol, and developing new materials based on its cross-linking properties. Another area of interest is the exploration of its use in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes .
特性
IUPAC Name |
2-(2,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQAPMRTVBEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


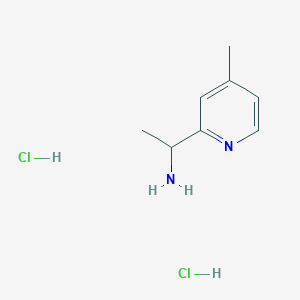
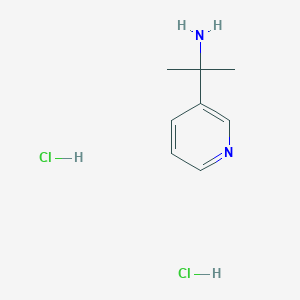
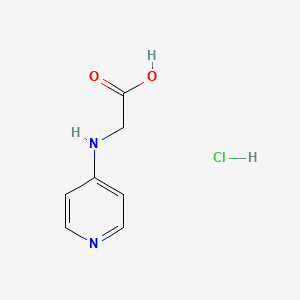
![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)
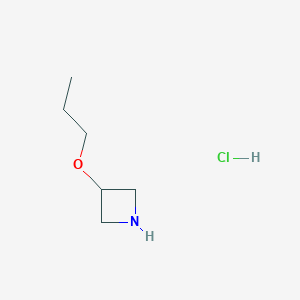
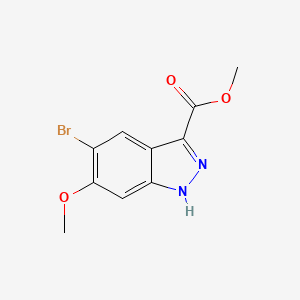
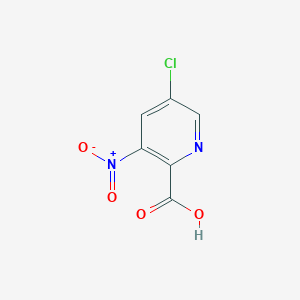
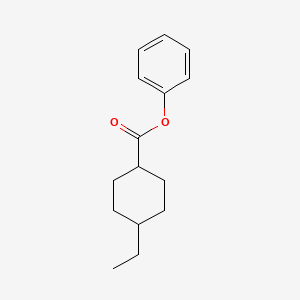
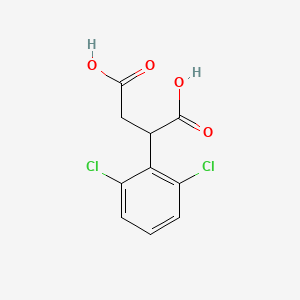
![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)
